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Compound of Interest

3,5-Dimethyl-1-(4-nitrophenyl)-1H-
Compound Name:
pyrazole

cat. No.: B1295688

An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-
pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis, crystallographic analysis,
and structural intricacies of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. As a privileged
scaffold in medicinal chemistry, understanding the precise three-dimensional arrangement and
intermolecular interactions of pyrazole derivatives is paramount for rational drug design and
materials science applications.[1][2][3]

Introduction: The Significance of the Pyrazole
Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms,
is a cornerstone in modern pharmacology.[3] Its derivatives are known to exhibit a wide
spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and
antiviral properties.[2] The compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole,
C11H11N30z2, serves as an exemplary case study for the detailed structural analysis that
underpins the development of novel therapeutics.[4][5] A profound understanding of its solid-
state structure, including molecular geometry and crystal packing, provides critical insights into
its physicochemical properties and potential for biological interactions.
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Synthesis and Generation of Diffraction-Quality
Crystals

The synthesis of the title compound is a well-established procedure involving the condensation
reaction of a 3-dicarbonyl compound with an arylhydrazine.[4] This classic approach provides a
high yield of the pyrazole derivative.

Causality in Experimental Design

The choice of reactants is strategic: 4-nitrophenylhydrazine provides the N1-aryl substituent
and one of the ring nitrogens, while acetylacetone (pentane-2,4-dione) serves as the three-
carbon backbone that cyclizes to form the dimethyl-substituted pyrazole ring.[4][6] Ethanol is
an ideal solvent as it readily dissolves the reactants and, upon cooling or slow evaporation,
facilitates the formation of high-quality single crystals necessary for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization

e Reaction Setup: Dissolve 4-nitrophenylhydrazine (2 mmol) and acetylacetone (2 mmol) in 20
ml of absolute ethanol in a round-bottom flask.[4]

e Cyclization: Equip the flask with a reflux condenser and heat the solution to reflux for 1 hour.
[4] The elevated temperature provides the activation energy for the condensation and
subsequent intramolecular cyclization reaction.

» Crystallization: After the reflux period, allow the solution to cool slowly to room temperature.
The key to obtaining diffraction-quality crystals is to avoid rapid precipitation. The solution
should be left undisturbed, allowing for slow evaporation of the solvent over several days.[4]

» Crystal Harvesting: Collect the resulting crystals by vacuum filtration, wash with a small
amount of cold ethanol to remove any residual soluble impurities, and dry under vacuum.
The melting point of the crystalline product is 373-375 K.[4][5]

Structural Determination via Single-Crystal X-ray
Diffraction
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Single-Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining
the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides
unambiguous data on unit cell dimensions, bond lengths, bond angles, and intermolecular
interactions.[9][10]

The SC-XRD Workflow: From Crystal to Structure

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the
resulting diffraction pattern.[7][8] The electrons of the atoms in the crystal lattice scatter the X-
rays, and due to the periodic arrangement of the atoms, constructive interference occurs at
specific angles, governed by Bragg's Law.[8][11]

The logical workflow for structure determination is a self-validating system, proceeding from
data collection through to the final refined structural model.
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Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Refinement Parameters

The crystallographic data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole was collected at a
low temperature (120 K) to minimize thermal vibrations of the atoms, resulting in a more
precise structure.[4][5] A Rigaku Saturn724+ diffractometer with Mo Ka radiation was utilized
for this purpose.[4]

Analysis of the Crystal Structure

The crystallographic data reveals the precise molecular geometry and the arrangement of
molecules within the crystal lattice, known as crystal packing.
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Crystallographic Data Summary

The fundamental parameters defining the crystal structure are summarized below.[4][5][12]

Parameter Value Significance
) Defines the elemental

Chemical Formula C11H11N30:2 N

composition of the molecule.

_ Molar mass of the compound.

Formula Weight 217.23 g/mol

[13]

] The unit cell has three unequal

Crystal System Orthorhombic

axes at 90° to each other.

Describes the symmetry
Space Group Pca2:

elements within the unit cell.

Unit Cell Dimensions

a =21.3909 (13) Ab = 3.8653
(2) Ac=12.4514 (8) A

The edge lengths of the
smallest repeating unit of the

crystal lattice.

Unit Cell Volume (V)

1029.51 (11) A3

The volume of the unit cell.

Molecules per Cell (2)

Number of molecules

contained within one unit cell.

Temperature (T)

120 K

Low temperature minimizes
atomic motion for higher

precision.[5]

R-factor (R1)

0.037

A measure of the agreement
between the crystallographic
model and the experimental X-
ray diffraction data. A lower

value indicates a better fit.

Goodness-of-fit (S)

1.09

Indicates the quality of the
structural refinement; a value

close to 1 is ideal.
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Molecular Geometry

The analysis of the solved structure reveals several key geometric features. The pyrazole ring
is essentially planar, with a root-mean-square deviation of only 0.009 A.[4][5] However, the
molecule as a whole is not planar. The phenyl ring is significantly twisted with respect to the
pyrazole ring, forming a dihedral angle of 31.38°.[4][5] In contrast, the nitro group is nearly
coplanar with the attached benzene ring, with an O-N-C-C torsion angle of -6.5°.[4][5] This
twisted conformation is a critical feature influencing the molecule's overall shape and how it can
interact with biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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